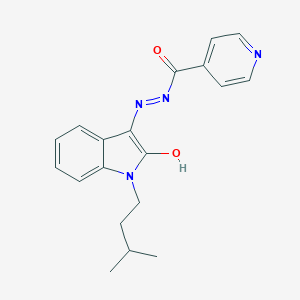

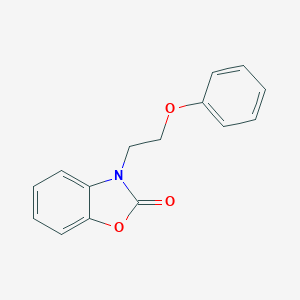

![molecular formula C15H12ClNO2S B353011 3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one CAS No. 842956-83-6](/img/structure/B353011.png)

3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one” is a compound that belongs to the class of thiazoles . Thiazoles are heterocyclic compounds that have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Molecular Structure Analysis

Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For instance, a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been developed to access benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Antidiabetic Agent Development

The benzothiazole scaffold is a prominent feature in molecules with antidiabetic properties. Compounds with this structure have been shown to exhibit significant α-glucosidase inhibition activity, which is a therapeutic target for type-2 diabetes management. The presence of a chlorophenoxyethyl group may influence the binding affinity and specificity towards α-glucosidase, potentially leading to the development of new antidiabetic medications .

Anticancer Research

Benzothiazoles are also investigated for their anticancer properties. The structural analogs of 3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one have been evaluated against various cancer cell lines, including lung carcinoma and breast cancer. The chlorophenoxyethyl moiety could be modified to enhance the compound’s ability to inhibit cancer cell growth, making it a valuable lead compound in oncology research .

Antioxidant Studies

The antioxidant potential of benzothiazole derivatives is another area of interest. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in numerous diseases. The specific compound could be studied for its efficacy as an antioxidant agent, contributing to the prevention of diseases caused by oxidative damage .

Chemical Intermediate

Benzothiazole derivatives serve as intermediates in the synthesis of more complex molecules. The compound 3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one could be utilized in the synthesis of various organic molecules, potentially leading to the discovery of new drugs or materials with unique properties .

Sensor Development

The structural features of benzothiazoles make them suitable for the development of chemical sensors. For instance, they can be used to detect cyanides in aqueous solutions, which is crucial for environmental monitoring and public safety. The compound could be modified to improve its sensitivity and selectivity as a sensor .

Wirkmechanismus

Target of Action

The compound “3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one” is primarily targeted towards Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .

Mode of Action

The compound interacts with its target, PTP1B, by inhibiting its activity . This inhibition is achieved through the compound binding in the catalytic and second aryl binding site of the PTP1B . The interaction results in changes to the insulin and leptin signaling pathways, potentially improving the body’s response to these hormones .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the insulin and leptin signaling pathway . By inhibiting PTP1B, the compound can enhance the signaling of these hormones, which are crucial for the regulation of glucose and energy homeostasis in the body .

Pharmacokinetics

The compound’s efficacy in in vivo studies suggests that it has suitable bioavailability .

Result of Action

The compound exhibits good PTP1B inhibitory activity and anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . This suggests that the compound’s action results in improved glucose regulation and energy homeostasis .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[2-(2-chlorophenoxy)ethyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2S/c16-11-5-1-3-7-13(11)19-10-9-17-12-6-2-4-8-14(12)20-15(17)18/h1-8H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQIMKIMAPSSIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)S2)CCOC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

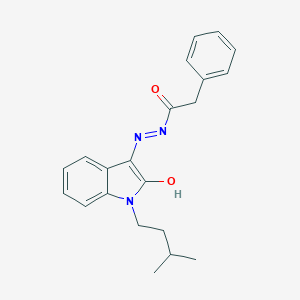

![Methyl 2-indolo[3,2-b]quinoxalin-6-ylacetate](/img/structure/B352936.png)

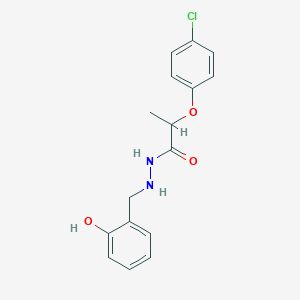

![{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352937.png)

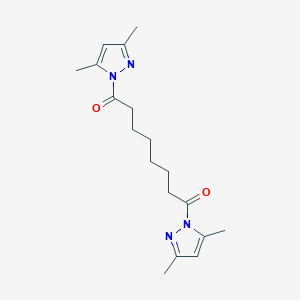

![3-methoxy-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B352943.png)

![2-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B352958.png)

![3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352959.png)

![3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352962.png)

![3-[2-(4-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352963.png)

![3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352964.png)

![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide](/img/structure/B352969.png)